Stereochemical Configuration Impact on Antimalarial Potency: (3S,4S) vs (3S,4R)
In the 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamide antimalarial series, the absolute stereochemistry at C3 and C4 is a primary determinant of in vitro potency. The lead compound (+)-54b (CWHM-1008), which bears the (3S,4S) configuration, exhibits EC50 values of 46 nM against Plasmodium falciparum 3D7 and 21 nM against the drug‑resistant Dd2 strain [1]. In the homologous acetamide series, the optimal stereochemistry is reversed to (3S,4R), and the corresponding lead (–)-32a (CWHM-1552) shows an IC50 of 51 nM in the same 3D7 assay [2]. This stereochemical divergence demonstrates that the (3S,4S) isomer is not interchangeable with its diastereomers, directly linking configuration to target engagement.
| Evidence Dimension | Antimalarial in vitro potency (EC50/IC50) |
|---|---|
| Target Compound Data | (3S,4S) carboxamide lead (+)-54b: EC50 46 nM (3D7), 21 nM (Dd2) |
| Comparator Or Baseline | (3S,4R) acetamide lead (–)-32a: IC50 51 nM (3D7) |
| Quantified Difference | Stereochemistry inversion (3S,4S → 3S,4R) shifts the optimal scaffold from carboxamide to acetamide with comparable potency range but distinct SAR |
| Conditions | P. falciparum 3D7 and Dd2 strains; in vitro culture |
Why This Matters
The (3S,4S) configuration is essential for the carboxamide-based antimalarial chemotype; procurement of the wrong enantiomer yields inactive or weakly active compounds.
- [1] Meyers, M. J.; Liu, J.; Xu, J.; et al. 4‑Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4‑Aryl‑N‑benzylpyrrolidine‑3‑carboxamides. J. Med. Chem. 2019, 62 (7), 3503–3512. View Source
- [2] Meyers, M. J.; Liu, J.; Xu, J.; et al. 4‑Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2‑Aryl‑N‑(4‑arylpyrrolidin‑3‑yl)acetamides. ACS Med. Chem. Lett. 2019, 10 (6), 972–977. View Source
